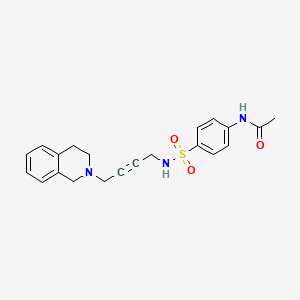

![molecular formula C26H28N4O3S B3017461 4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide CAS No. 866588-97-8](/img/structure/B3017461.png)

4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that features a pyrimido[5,4-b]indol moiety, which is a fused heterocyclic structure consisting of a pyrimidine ring joined to an indole system. The molecule also contains a benzamide group, which is a common feature in many bioactive compounds, and a methoxy group at the 8-position of the pyrimidine ring. This structure suggests potential pharmacological activities, as modifications at specific positions on such heterocyclic systems can lead to significant changes in biological properties.

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. For instance, in the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, the displacement of a methyl group at the 8-position of the pyridine moiety was considered to optimize biological properties. The synthesis involved the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, which in turn was obtained from the condensation of 2-amino-4-methylpyridine and triethyl methanetricarboxylate . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, with modifications to introduce the thioxo and methoxy groups at the appropriate positions.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been confirmed using techniques such as NMR 1H spectroscopy and elemental analysis. In some cases, optical activity was also assessed using polarimetry . These techniques are crucial for verifying the structure of complex organic molecules, ensuring that the desired modifications have been successfully introduced during synthesis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate a high degree of specificity in the placement of substituents on the heterocyclic core. The reactivity of the molecule would be influenced by the presence of the thioxo group, the methoxy group at the 8-position, and the benzamide moiety. These functional groups could participate in various chemical reactions, potentially leading to a range of derivatives with altered biological activities.

Physical and Chemical Properties Analysis

Relevant Case Studies

The provided papers do not include case studies directly related to the compound . However, the study of analgesic properties of N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides and the evaluation of neuroleptic activity in benzamides suggest that compounds with similar structural features can exhibit significant biological activities. These findings underscore the potential of the compound to serve as a lead structure for the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Organic Chemistry

- The compound has been utilized in the synthesis of various novel heterocyclic compounds. For instance, its derivatives have been used to create a range of compounds like 2-(4-(3-methylbenzodifuran-2-carbox-amido) pyrimidine) acetic acid, thiazolopyrimidines, and others, demonstrating significant potential in organic chemistry for creating novel molecules with diverse applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- Research in Russian organic chemistry has also explored its use in the formation of 5H-pyrimido[5,4-b]indole derivatives, further expanding its utility in synthesizing complex organic molecules (Shestakov, Shikhaliev, Sidorenko, Kartsev, & Simakov, 2009).

Biomedical Applications

- The compound's derivatives exhibit significant biological activity. For example, compounds synthesized using it have shown antibacterial activity against E. coli and S. aureus cultures, highlighting its potential in developing new antibacterial agents (Quy et al., 2022).

- In another study, synthesized derivatives have been evaluated for their antimicrobial and antifungal activities, suggesting possible applications in treating infectious diseases (Tiwari et al., 2018).

Development of Functional Materials

- The compound has been used in the development of new materials with enhanced emission and stimuli-responsive properties. These materials have potential applications in areas like sensing and smart materials (Srivastava et al., 2017).

Pharmaceutical Research

- In pharmaceutical research, derivatives of this compound have been studied for their potential as carriers for active compounds like anticancer drugs. This demonstrates its importance in drug delivery systems (Helaly et al., 2014).

Eigenschaften

IUPAC Name |

4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3S/c1-15-3-9-18(10-4-15)27-24(31)17-7-5-16(6-8-17)14-30-25(32)23-22(29-26(30)34)20-13-19(33-2)11-12-21(20)28-23/h5-8,11-13,15,18,28H,3-4,9-10,14H2,1-2H3,(H,27,31)(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTOCZKWPFXGIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C5=C(N4)C=CC(=C5)OC)NC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B3017378.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B3017379.png)

![4-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3017380.png)

![Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone](/img/structure/B3017382.png)

![6-(ethylsulfonyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3017383.png)

![N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3017387.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017388.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B3017392.png)

![5-Methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole](/img/structure/B3017397.png)

![N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017400.png)

![5-[[(6-Fluoropyridine-2-carbonyl)amino]methyl]-N-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3017401.png)